molecular formula C7H11N3O2 B14743400 2-Ethyl-4,6-dimethoxy-1,3,5-triazine CAS No. 705-78-2

2-Ethyl-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B14743400
CAS No.: 705-78-2
M. Wt: 169.18 g/mol
InChI Key: ZBSJXXRBEKPWIH-UHFFFAOYSA-N
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Description

Overview of 1,3,5-Triazine (B166579) Ring Systems in Contemporary Chemical Research

The 1,3,5-triazine, also known as s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions. researchgate.net This structural motif is a cornerstone in various domains of modern chemical research due to the versatile reactivity of its derivatives and the wide spectrum of biological activities they exhibit. chim.it The triazine core serves as a rigid scaffold that can be functionalized to create molecules with tailored properties.

In medicinal chemistry, 1,3,5-triazine derivatives have garnered considerable attention for their potential as therapeutic agents, displaying antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net Beyond pharmaceuticals, these compounds are integral to materials science, where they are used in the synthesis of polymers, resins, and reactive dyes. nih.gov Their application also extends to agriculture, with many commercial herbicides being based on the triazine structure. nih.govresearchgate.net The sustained interest in this heterocyclic system stems from its predictable synthetic accessibility, typically starting from the inexpensive and readily available cyanuric chloride. nih.govnih.gov

Structural Characteristics and Fundamental Reactivity Principles of Dioxysubstituted 1,3,5-Triazines, with Emphasis on Alkyl and Alkoxy Substituents

The 1,3,5-triazine ring is a planar, electron-deficient aromatic system. This electron deficiency makes the carbon atoms susceptible to nucleophilic aromatic substitution, a key principle governing its reactivity. nih.gov The most common precursor for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on cyanuric chloride can be displaced sequentially by a variety of nucleophiles. nih.gov

The reactivity of the chlorine atoms is temperature-dependent and decreases with each successive substitution. This differential reactivity allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines. nih.govnih.gov

Alkoxy Substituents: Dioxysubstituted triazines, such as those containing two methoxy (B1213986) groups, are typically prepared by reacting cyanuric chloride with two equivalents of a corresponding alkoxide, like sodium methoxide (B1231860). The introduction of electron-donating alkoxy groups modifies the electronic properties of the triazine ring, influencing the reactivity of the remaining substituent(s). For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is a key intermediate where the remaining chlorine atom is still reactive towards nucleophiles, but less so than in cyanuric chloride. nih.gov

Alkyl Substituents: The introduction of alkyl groups, which involves the formation of a carbon-carbon bond with the triazine ring, generally requires the use of organometallic reagents. The reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine has been investigated in cross-coupling reactions with reagents such as Grignard reagents, organostannanes, and organozinc halides. researchgate.net These reactions, often catalyzed by palladium or nickel complexes, effectively replace the chlorine atom with an alkyl group, such as an ethyl group, to yield compounds like 2-ethyl-4,6-dimethoxy-1,3,5-triazine. researchgate.net

The combination of both alkoxy and alkyl substituents on the triazine ring results in a molecule with a unique balance of electronic and steric properties, which can be fine-tuned for specific applications.

Historical Context and Evolution of Triazine-Based Reagents in Organic Synthesis

The history of 1,3,5-triazine chemistry dates back to the 19th century, with s-triazine being one of the older known organic compounds. chim.it Early synthetic methods, such as the Bamberger and Pinner syntheses, laid the groundwork for accessing the triazine core. researchgate.netnih.gov However, the large-scale availability of cyanuric chloride has made it the predominant starting material for the vast majority of triazine derivatives. nih.gov

Initially, research focused on symmetrically substituted triazines like melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine). researchgate.net The evolution of synthetic control, particularly the ability to perform sequential nucleophilic substitutions, opened the door to a vast library of unsymmetrical triazines.

A significant development in the application of triazines in organic synthesis was the emergence of triazine-based reagents. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have become widely used as efficient peptide coupling and condensing reagents. researchgate.netnih.gov These reagents provide a mild and effective method for activating carboxylic acids to form amides and esters, finding broad utility in complex molecule synthesis. nih.gov This progression from a simple structural core to sophisticated, functional reagents highlights the remarkable versatility and evolution of the triazine scaffold in synthetic chemistry.

Research Scope and Academic Significance of this compound within the Triazine Family

The academic significance of this compound lies in its position as a member of the 2-alkyl-4,6-dimethoxy-1,3,5-triazine class of compounds, which are explored for their potential biological activities. researchgate.net It serves as a specific example of how the versatile triazine core can be precisely functionalized with a combination of small alkyl and alkoxy groups.

The synthesis of this compound is a direct application of modern cross-coupling chemistry, typically achieved by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an ethyl-containing organometallic reagent. researchgate.net The successful formation of the C-C bond in this reaction demonstrates a key synthetic strategy for building molecular complexity on the triazine ring.

The primary research scope for this class of compounds has been in the investigation of their pharmacological properties. Specifically, studies have evaluated 2-alkyl-4,6-dimethoxy-1,3,5-triazines for their potential as anti-inflammatory agents. researchgate.net Research in this area focuses on how modifying the alkyl group (e.g., from methyl to ethyl to more complex groups) influences the compound's ability to interfere with inflammatory pathways, such as the production of reactive oxygen species (ROS) by human neutrophils. researchgate.net Therefore, this compound is a valuable probe molecule for structure-activity relationship (SAR) studies within this chemical series, helping to delineate the structural requirements for desired biological effects.

Data Tables

Table 1: Properties of Selected 1,3,5-Triazine Precursors

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Role
2,4,6-Trichloro-1,3,5-triazineC₃Cl₃N₃184.40Primary starting material
2-Chloro-4,6-dimethoxy-1,3,5-triazineC₅H₆ClN₃O₂175.57Key intermediate for 2-alkylation

Data sourced from public chemical databases.

Table 2: Synthetic Approaches to Substituted 1,3,5-Triazines

Substitution TypeReagent ClassReaction TypeProduct Substituent
O-NucleophileAlcohols/AlkoxidesNucleophilic Aromatic SubstitutionAlkoxy
C-NucleophileOrganometallics (e.g., Grignard)Catalytic Cross-CouplingAlkyl/Aryl
N-NucleophileAminesNucleophilic Aromatic SubstitutionAmino

This table provides a generalized overview of common synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5-8-6(11-2)10-7(9-5)12-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSJXXRBEKPWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274517
Record name 2-Ethyl-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-78-2
Record name 2-Ethyl-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 4,6 Dimethoxy 1,3,5 Triazine and Analogues

Nucleophilic Substitution Reactions of the Triazine Ring

The core reactivity of 1,3,5-triazine (B166579) derivatives lies in their susceptibility to nucleophilic substitution. The electron-deficient nature of the triazine ring facilitates the displacement of leaving groups by a wide array of nucleophiles. The ease of substitution is influenced by the nature of the substituents already present on the ring; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. mdpi.comresearchgate.net This sequential substitution allows for the controlled synthesis of a diverse range of mono-, di-, and tri-substituted triazines. mdpi.comresearchgate.netnih.gov

Reactivity with Various Nucleophiles (e.g., Amines, Hydroxyl Compounds, Oximes)

The substitution of leaving groups on the triazine ring, such as a chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), can be readily achieved with various nucleophiles. mdpi.comresearchgate.net The reaction conditions for these substitutions are often mild and can be controlled to achieve selective replacement of one, two, or all three leaving groups. frontiersin.org

Amines: The reaction with amines is a common method for introducing nitrogen-containing functional groups onto the triazine ring. researchgate.net The basicity of the amine plays a role in the reaction rate. For instance, the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with tertiary amines can lead to the formation of quaternary N-triazinylammonium chlorides. researchgate.net These intermediates can then undergo further reactions, such as dealkylation, to yield 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines. researchgate.net

Hydroxyl Compounds: Alcohols and phenols can act as nucleophiles to displace leaving groups on the triazine ring, forming alkoxy or aryloxy derivatives. frontiersin.org This reaction is often carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity. frontiersin.org

Oximes: Oximes can also react as nucleophiles with activated triazine derivatives. This reaction leads to the formation of triazinyloxyimino derivatives, which have been explored for their potential applications in peptide synthesis. documentsdelivered.comnih.gov

NucleophileProduct TypeReference
AminesAmino-substituted triazines researchgate.net
Hydroxyl CompoundsAlkoxy/Aryloxy-substituted triazines frontiersin.org
OximesTriazinyloxyimino derivatives documentsdelivered.comnih.gov

Formation of Triazinyloxyimino Derivatives and Their Reactivity Profiles

A specific class of nucleophilic substitution products are the 1,3,5-triazinyloxyimino derivatives. documentsdelivered.comnih.gov These compounds have been synthesized and studied for their reactivity, particularly in the context of peptide synthesis. However, research has shown that these derivatives may not be effective in activating the carboxyl group for peptide bond formation. documentsdelivered.comnih.govresearchgate.net Instead, they can lead to the formation of N-triazinyl amino acid derivatives as the major product. documentsdelivered.comnih.govresearchgate.net This indicates a different reactivity profile compared to other activating agents used in peptide chemistry.

Coupling Reactions and Activation Mechanisms

Derivatives of 2-ethyl-4,6-dimethoxy-1,3,5-triazine have gained significant attention as coupling reagents in organic synthesis, particularly for the formation of amide and ester bonds. These reagents offer a mild and efficient alternative to traditional coupling agents.

Role as an Activating Agent in Amide and Ester Bond Formation

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives are effective condensing agents for the formation of amides and esters. researchgate.netnih.gov The reaction typically involves the activation of a carboxylic acid by the triazine reagent, followed by nucleophilic attack by an amine or an alcohol. This methodology has been successfully applied to the synthesis of various amides and esters, including the preparation of peptides. researchgate.netnih.gov The use of these reagents often leads to high yields and can be performed under mild conditions. researchgate.netnih.gov

Proposed Mechanistic Pathways for Carboxylic Acid Activation (e.g., Formation of Triazine "Superactive Esters")

The mechanism of carboxylic acid activation by triazine-based reagents is believed to proceed through the formation of a highly reactive intermediate known as a triazine "superactive ester". researchgate.netnih.govresearchgate.net This intermediate is formed by the reaction of the carboxylic acid with the triazine reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net

The proposed pathway involves the following steps:

The carboxylic acid attacks the electron-deficient carbon atom of the triazine ring, leading to the displacement of a leaving group (e.g., chloride).

This results in the formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. researchgate.netnih.gov

This "superactive ester" is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the desired amide or ester bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct. units.it

ReagentIntermediateProductReference
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)2-Acyloxy-4,6-dimethoxy-1,3,5-triazineAmide/Ester researchgate.netnih.gov
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)Triazine "Superactive Ester"Amide/Ester researchgate.net

Stereochemical Control and Racemization Studies in Triazine-Mediated Coupling

A critical aspect of peptide synthesis is the preservation of stereochemical integrity at the chiral centers of the amino acids. Racemization, the loss of stereochemical purity, is a common side reaction during peptide coupling.

Studies have been conducted to evaluate the extent of racemization during peptide bond formation using triazine-based coupling reagents. For instance, the coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) was investigated in various solvents. nih.gov The results indicated that the reaction proceeded with minimal racemization in solvents like ethyl acetate, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). nih.gov However, a slight increase in racemization was observed in more polar protic solvents such as ethanol (B145695) and methanol (B129727), suggesting that solvent polarity can influence the degree of racemization. nih.gov In comparison to other coupling reagents, uronium salts derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have been shown to be superior in terms of minimizing racemization. documentsdelivered.comnih.govresearchgate.net

Electrophilic Interactions and Derivative Transformations of this compound and Analogues

The chemical behavior of this compound and its analogues is characterized by the electron-rich nature of the triazine ring, which is enhanced by the presence of electron-donating methoxy (B1213986) and ethyl substituents. This electronic profile dictates its reactivity towards electrophilic species and its potential for transformation into various derivatives.

Behavior with Electrophilic Species

The 1,3,5-triazine ring is a π-deficient heteroaromatic system. However, the presence of strong π-donating methoxy groups and an inductively donating ethyl group at the 2, 4, and 6 positions significantly increases the electron density of the ring. This makes the molecule more susceptible to attack by electrophiles than unsubstituted triazine.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the context of this compound, an incoming electrophile would be directed by the activating substituents. The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation at the site of attack restores the aromaticity of the ring. masterorganicchemistry.com

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from the behavior of other activated heteroaromatic systems. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are plausible under appropriate conditions. For instance, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The regioselectivity of such a reaction would be influenced by the combined directing effects of the ethyl and methoxy groups.

It is important to note that the π-deficient nature of the triazine ring, even with activating groups, can make electrophilic substitution more challenging compared to electron-rich carbocyclic aromatic compounds like benzene (B151609) derivatives. researchgate.net The nitrogen atoms in the ring are basic and can be protonated or coordinate to Lewis acids, which can deactivate the ring towards electrophilic attack.

Multistep Processes Involving Triazinyloxy Intermediates

The transformation of this compound and its analogues can be achieved through multistep synthetic sequences that may involve triazinyloxy intermediates. While the starting compound itself has methoxy groups, analogous structures with leaving groups, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, are versatile precursors for a variety of derivatives. mdpi.comresearchgate.net

For example, a common strategy in triazine chemistry involves the sequential nucleophilic substitution of chlorine atoms from a precursor like cyanuric chloride. mdpi.com By analogy, if one were to start with a related triazine bearing a suitable leaving group, the introduction of an alkoxy or aryloxy group would form a triazinyloxy intermediate. This intermediate could then be further functionalized in subsequent steps.

A hypothetical multistep process starting from a related chloro-triazine could involve:

Formation of a Triazinyloxy Ether: Reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an alcohol or a phenol (B47542) in the presence of a base would yield a 2-alkoxy- or 2-aryloxy-4,6-dimethoxy-1,3,5-triazine. This step proceeds via a nucleophilic aromatic substitution mechanism.

Modification of the Triazine Ring or Substituents: The resulting triazinyloxy derivative could then undergo further transformations. For instance, if the introduced alkoxy or aryloxy group contains other functional moieties, these could be manipulated in subsequent steps.

While direct examples starting with the ethyl-substituted compound are not prevalent in the literature, the principles of triazine chemistry suggest that such transformations are feasible. The reactivity of the triazine core and the substituents would need to be carefully considered in planning such multi-step syntheses.

Kinetic and Isotopic Effects in Reaction Pathways

The study of kinetic and isotopic effects provides valuable insights into the mechanisms of chemical reactions. For the reactions of this compound and its analogues, these studies can help to elucidate the nature of transition states and rate-determining steps.

A key tool in mechanistic studies is the deuterium (B1214612) kinetic isotope effect (KIE), which compares the rate of a reaction when a hydrogen atom is replaced by a deuterium atom (kH/kD). youtube.com A primary KIE greater than 1 is typically observed when the C-H bond is broken in the rate-determining step of the reaction. youtube.com The magnitude of the KIE can provide information about the symmetry of the transition state.

In the context of electrophilic aromatic substitution on this compound, a KIE study could distinguish between two possible rate-determining steps:

Formation of the sigma complex: If the initial attack of the electrophile on the triazine ring is the slow step, and the subsequent deprotonation is fast, the kH/kD ratio would be close to 1. This is because the C-H bond is not broken in the rate-determining step. This is the most common scenario in electrophilic aromatic substitutions. libretexts.org

Deprotonation of the sigma complex: If the formation of the sigma complex is rapid and reversible, and the subsequent deprotonation is the slow, rate-determining step, a significant primary KIE (typically > 2) would be expected.

While no specific KIE studies for electrophilic reactions of this compound have been reported, data from other triazine systems can be informative. For instance, in the thermal decomposition of 1,3,5-trinitrohexahydro-s-triazine, a deuterium KIE of 1.5 was observed for the formation of oxy-s-triazine, suggesting that C-H bond cleavage is involved in the rate-determining step of that particular transformation.

The following table summarizes hypothetical KIE values and their mechanistic implications for an electrophilic substitution reaction on this compound.

Observed kH/kD Rate-Determining Step Mechanistic Implication
~ 1Formation of the sigma complexThe initial attack of the electrophile is the slow step.
> 2Deprotonation of the sigma complexThe loss of a proton from the intermediate is the slow step.

Further research employing kinetic and isotopic labeling studies would be invaluable in providing a more detailed understanding of the reaction pathways of this compound and its analogues.

Applications in Advanced Organic Synthesis and Material Science

Peptide Synthesis: Reagent Development and Methodologies

Reagents derived from the 4,6-dimethoxy-1,3,5-triazine core have become indispensable in peptide synthesis, a field critical for drug discovery and biochemical research. These reagents act as efficient coupling agents, promoting the formation of amide bonds between amino acids with minimal side reactions and preservation of stereochemical integrity.

In solution-phase peptide synthesis, where peptide chains are elongated in a homogenous solvent system, triazine-based reagents offer significant advantages. One prominent reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), is particularly effective. rsc.org It can be generated in situ from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and a tertiary amine, or used as an isolated salt. jst.go.jpunits.it DMTMM and related compounds mediate peptide couplings effectively, even in challenging aqueous or alcoholic solutions, demonstrating high yields and low levels of racemization. bachem.com

Another approach involves the use of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, which activates carboxylic acids in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form highly reactive triazine esters. nih.govresearchgate.net This method has proven successful for the synthesis of peptides, including those containing sterically hindered amino acid sequences, with high yields and enantiomeric purity. nih.gov

Research has also explored other derivatives. For instance, a class of 1,3,5-triazinyloxyimino derivatives was synthesized and tested; however, these compounds were found to be unsuitable for activating the carboxyl group for peptide bond formation. nih.govdocumentsdelivered.com

Solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide production, involves building a peptide chain on an insoluble polymer support. rsc.orgpeptide.combachem.com Triazine-based reagents have been successfully adapted for this methodology. DMTMM, for example, has been employed in SPPS protocols. rsc.org Its utility is highlighted in syntheses where alternative, greener solvents are explored to replace commonly used but hazardous ones like dimethylformamide (DMF). rsc.org

The efficiency of coupling reagents is paramount in SPPS to ensure that each amino acid addition goes to completion. The robust nature and high reactivity of triazine-based activators make them suitable for automated SPPS, contributing to the efficient production of complex peptides. rsc.orgbachem.com

The performance of triazine-based coupling reagents has been evaluated against established agents like carbodiimides (e.g., DCC) and phosphonium (B103445) or uronium salts derived from hydroxybenzotriazole (B1436442) (HOBt) and its analogs (e.g., HBTU, HATU). bachem.comresearchgate.net

In many cases, triazine derivatives such as DMTMM show comparable or superior performance, especially concerning the suppression of racemization. bachem.com Unlike HOBt-based reagents, which can have explosive properties, triazine derivatives like DMTMM offer a safer profile. bachem.comresearchgate.net Furthermore, the byproducts of triazine-mediated couplings, such as 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are generally non-toxic and can be recycled, adding to their appeal from a green chemistry perspective. units.it

Reagent ClassCommon ExamplesKey AdvantagesKey Disadvantages
Triazines DMTMM, CDMTHigh efficiency, low racemization, safety (non-explosive), can be used in aqueous/alcoholic media. units.itbachem.comMay be less reactive for extremely hindered couplings compared to phosphonium salts.
Carbodiimides DCC, DICWidely used, cost-effective.Can cause racemization, produces insoluble urea (B33335) byproducts (DCC). researchgate.net
Uronium/Iminium Salts HBTU, HATU, COMUHighly efficient, fast reaction rates. rsc.orgBased on potentially explosive HOBt/HOAt, can be allergenic. bachem.comresearchgate.net
Phosphonium Salts BOP, PyBOPVery high reactivity, effective for hindered couplings.Produces carcinogenic HMPA as a byproduct (BOP).

Esterification and Amidation Reactions

Beyond peptide synthesis, the activation of carboxylic acids by triazine reagents is a powerful strategy for general esterification and amidation reactions. DMTMM has been shown to be an effective condensing agent for preparing esters from carboxylic acids and alcohols. sci-hub.st The reaction proceeds smoothly under mild, weakly basic conditions in common alcoholic solvents like methanol (B129727) or ethanol (B145695), making it a valuable alternative to classic acid-catalyzed methods like the Fischer esterification. sci-hub.st A key advantage is that the reaction can often be performed using commercial-grade solvents without special drying procedures. sci-hub.st

Similarly, the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a catalytic amount of a tertiary amine provides an efficient system for amide bond formation. jst.go.jpresearchgate.net This method is highly versatile and has been applied to the synthesis of a wide range of amides. units.it The reaction conditions can be tuned by the choice of solvent and the basicity of the amine catalyst to optimize yields and minimize byproducts. jst.go.jp

ReactionTriazine ReagentSubstratesTypical ConditionsYield RangeReference
Esterification DMTMMCarboxylic Acids + AlcoholsN-Methylmorpholine (NMM), alcoholic solvent, room temp.75-93% sci-hub.st
Amidation CDMT / tert-amineCarboxylic Acids + AminesCatalytic tertiary amine, proton capture agent, various solvents.High jst.go.jp
Amidation Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) etherCarboxylic Acids + AminesDABCO, room temp.71-98% nih.gov

Functional Group Transformations Mediated by Triazine Derivatives

The reactivity of the 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) extends beyond its role as a precursor for coupling reagents. It can directly mediate a variety of functional group transformations. For example, cyanuric chloride, the parent compound of CDMT, is a versatile reagent for converting carboxylic acids into acid chlorides, esters, and amides. nih.govresearchgate.net

A notable application of CDMT is its ability to transform tertiary amines into alkylating reagents. researchgate.net In this reaction, the tertiary amine reacts with CDMT to form a quaternary triazinylammonium chloride intermediate. This intermediate can then undergo N-dealkylation, releasing an alkyl chloride and a 2-(dialkylamino)-4,6-dimethoxy-1,3,5-triazine. researchgate.net This process provides a method for the selective cleavage of alkyl groups from tertiary amines under mild conditions. researchgate.net

Contributions to Polymer Science

The rigid and nitrogen-rich structure of the 1,3,5-triazine (B166579) ring makes it an attractive building block in polymer and materials science. While direct applications of 2-Ethyl-4,6-dimethoxy-1,3,5-triazine in this field are not extensively documented, the broader class of 1,3,5-triazines is used in several areas. They are known to be incorporated into polymers to enhance thermal stability and act as photostabilizers. researchgate.net

More specifically, triazine derivatives are used as ligands for the synthesis of coordination polymers. For example, a derivative, 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine, was used to synthesize a one-dimensional Ni(II) coordination polymer. mdpi.com Such materials are of interest for their potential catalytic, magnetic, and optical properties. The ability of the triazine core to be functionalized at multiple positions allows for the creation of complex, well-defined polymeric architectures. nih.govresearchgate.net

Role as Polymerization Initiators and Co-initiators

The 1,3,5-triazine scaffold is a versatile core for designing molecules that can initiate or co-initiate polymerization reactions. While direct studies on this compound as a primary polymerization initiator are not extensively documented, the role of functionally similar triazine derivatives is well-established, particularly those bearing leaving groups susceptible to generating radicals. For instance, triazine derivatives containing trichloromethyl groups, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) and 2,4,6-tris(trichloromethyl)-1,3,5-triazine, are recognized as effective Type I photoinitiators. These molecules undergo cleavage of a C-Cl bond upon irradiation to produce radicals that initiate polymerization.

In other systems, triazine derivatives can act as co-initiators. In Type II photoinitiating systems, a sensitizer (B1316253) absorbs light and then interacts with the triazine co-initiator. This interaction, often an electron transfer, generates the initiating radicals. For example, a system combining isopropylthioxanthone (B1242530) (a sensitizer) with a triazine derivative acting as an electron-accepting co-initiator has been shown to effectively initiate acrylate (B77674) photopolymerization. The efficiency of these systems highlights the utility of the triazine core in facilitating the generation of reactive species for polymerization.

Applications in Photopolymerization (e.g., Radical and Cationic Polymerization)

Derivatives of the 1,3,5-triazine ring are instrumental in photopolymerization, a process with applications in 3D printing, coatings, and dental materials. Triazine-based compounds have been developed as high-performance photoinitiators for free radical polymerization (FRP) under visible light, such as from LEDs. For example, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a versatile photoinitiator that can efficiently initiate the polymerization of (meth)acrylates upon exposure to near-UV or visible light. The photoinitiation ability of this triazine derivative for the FRP of methacrylate (B99206) under air at 405 nm has been shown to be better than that of some well-known commercial photoinitiators.

The utility of these compounds extends to cationic polymerization. The combination of a triazine derivative like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine with an iodonium (B1229267) salt and N-vinylcarbazole can initiate the cationic polymerization of epoxides in the 385–405 nm range. This dual capability makes triazine-based systems highly valuable for creating diverse polymer materials. The mechanism in free radical photopolymerization involves the light-induced cleavage of the molecule to form initiating radicals.

Polymer-Analogous Conjugation and Functionalization of Polymer Scaffolds

Derivatives of 2,4-dimethoxy-1,3,5-triazine (B185806) are highly effective reagents for the functionalization of polymers through polymer-analogous conjugation. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a water-soluble condensing agent used to form amide bonds between polymer scaffolds and functional ligands. This method is crucial for creating libraries of functionalized polymers for applications in biomaterials and drug delivery.

Research has demonstrated the use of DMTMM to conjugate ligands such as D-(+)-galactosamine and agmatine (B1664431) to the side chains of poly(methacrylic acid) (pMAA) and poly(acrylic acid) (pAA). The degree of substitution is influenced by factors like pH, polymer concentration, and the specific structure of the polymer and ligand. For instance, conjugation efficiencies were nearly two-fold higher for pAA compared to pMAA under identical conditions, demonstrating that the choice of polymer backbone is critical for optimizing the design of functional polymeric materials.

Table 1: Conjugation Efficiency of Ligands to Polymer Scaffolds Using a Dimethoxy-triazine Derivative (DMTMM)
Polymer ScaffoldLigandMaximum Conjugation Efficiency (%)
Poly(acrylic acid) (pAA)D-(+)-galactosamine56
Poly(acrylic acid) (pAA)Agmatine78
Poly(methacrylic acid) (pMAA)D-(+)-galactosamine~28 (inferred)
Poly(methacrylic acid) (pMAA)Agmatine~39 (inferred)

Synthesis of Complex Molecular Architectures (e.g., Dendrimers, Supramolecular Aggregates)

The 1,3,5-triazine ring is a fundamental building block in the synthesis of complex, highly branched molecular architectures such as dendrimers and supramolecular assemblies. Its C₃ symmetry and the differential reactivity of its substituents (e.g., in 2,4,6-trichloro-1,3,5-triazine or cyanuric chloride) allow for precise, stepwise construction of dendritic structures. Both divergent and convergent synthetic strategies have been successfully employed to create triazine-based dendrimers.

In the divergent approach, synthesis begins from the triazine core, with successive generations of branching units added outwards. The convergent method involves synthesizing dendritic wedges (dendrons) first, which are then attached to a central core in the final step. The versatility of triazine chemistry enables the creation of dendrimers with varied functionalities at their periphery, making them suitable for applications in drug delivery, catalysis, and materials science.

Structural Modifications and Development of Advanced Triazine Analogues

Design and Synthesis of Analogues with Varied Alkyl and Alkoxy Substituents

The synthesis of 1,3,5-triazine (B166579) analogues with diverse alkyl and alkoxy groups is commonly achieved through nucleophilic substitution reactions starting from cyanuric chloride. mdpi.com The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups. nih.gov

For the creation of alkoxy-substituted triazines, such as the dimethoxy precursor to the title compound, lithium alkoxides are reacted with cyanuric chloride. This method can be used to produce a range of 2,4,6-trialkoxy-1,3,5-triazines in moderate to high yields (52-89%). nih.gov

The introduction of varied alkyl groups, such as the ethyl group in 2-Ethyl-4,6-dimethoxy-1,3,5-triazine, can be accomplished through C-C bond-forming cross-coupling reactions. Research into the organometallic alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has shown that various reagents, including organostannanes, Grignard reagents, organoalanes, and organozinc halides, can effectively introduce alkyl residues onto the heteroaromatic ring in moderate to very good yields. researchgate.net

Table 1: Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines from Cyanuric Chloride

Precursor Reagent/Method Product Type Yield Range
Cyanuric Chloride Lithium Alkoxide 2,4,6-Trialkoxy-1,3,5-triazines 52% - 89%
2-Chloro-4,6-dimethoxy-1,3,5-triazine Organometallic Reagents (e.g., Grignard) 2-Alkyl-4,6-dimethoxy-1,3,5-triazines Moderate to Very Good

Incorporation of Diverse Functional Moieties (e.g., Amino, Halogenated, Thiourea (B124793), Heterocyclic Groups)

The triazine scaffold's versatility allows for the incorporation of a wide range of functional groups beyond simple alkyl and alkoxy moieties. This functionalization is key to fine-tuning the molecule's chemical and biological properties.

Amino Groups: The introduction of amino groups is readily achieved by reacting chloro-triazine precursors with amines. The reaction temperature can be controlled to manage the degree of substitution. For instance, reacting cyanuric chloride with an amine at ambient temperature can selectively produce disubstituted 2-chloro-4,6-diamino-1,3,5-triazines. nih.gov

Halogenated Groups: Halogen substituents can be incorporated into aromatic rings that are then attached to the triazine core. Studies on 1,3,5-triazine derivatives have shown that ligands with small halogen substituents, such as chlorine and fluorine, can be more active in certain biological contexts than those with larger groups. mdpi.com

Thiourea Groups: To explore the chemical space of triazine derivatives, S-substituted thiourea analogues can be synthesized and incorporated. This often involves using halogenated heterocycles as starting materials to build the desired functionality before attachment to the triazine ring. nih.gov

Heterocyclic Groups: A variety of heterocyclic moieties, such as morpholine (B109124) and phenyl, can be attached to the triazine core. nih.gov The synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (B3032571) is a well-documented example of this type of modification. nih.govresearchgate.net

Structure-Reactivity Relationship Studies in Triazine Derivatives

The relationship between the structure of a triazine derivative and its chemical reactivity is a cornerstone of its synthetic utility. The most significant factor is the influence of the substituents on the triazine ring's electrophilicity.

In the case of cyanuric chloride, the three electron-withdrawing chlorine atoms make the ring highly susceptible to nucleophilic attack. As each chlorine is replaced by a nucleophile (like an alkoxy or amino group), the ring becomes less electron-deficient, and the reactivity of the remaining chlorine atoms decreases significantly. nih.govmdpi.com This predictable gradient in reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines. researchgate.net

Furthermore, structure-activity relationship (SAR) studies, which correlate chemical structure with biological function, provide insights into reactivity. For example, research has indicated that for certain biological targets, a structure with two alkoxy groups and one amine moiety represents the minimum required framework for activity. nih.gov The size and electronic nature of substituents on appended aromatic rings also play a crucial role, with smaller, electron-withdrawing groups sometimes leading to higher activity. mdpi.com

Symmetrical and Unsymmetrical Triazine Architectures for Targeted Applications

The controlled, stepwise substitution chemistry of cyanuric chloride enables the rational design of both symmetrical and unsymmetrical triazine architectures. researchgate.net

Symmetrical Triazines: These are typically synthesized by reacting cyanuric chloride with three equivalents of a single nucleophile. Examples include 2,4,6-trialkoxy- or 2,4,6-triamino-1,3,5-triazines. nih.govnih.gov Symmetrical structures are often explored for applications where multivalent interactions are beneficial.

Unsymmetrical Triazines: These are created through the sequential addition of different nucleophiles. A common strategy involves reacting cyanuric chloride first with one nucleophile (e.g., an alkoxide) and then with a second, different nucleophile (e.g., an amine). nih.gov This approach allows for the creation of multifunctional molecules where different substituents are responsible for distinct properties or interactions. This compound is itself an example of an unsymmetrical triazine, featuring one alkyl and two alkoxy groups.

Specific synthetic protocols have been developed for preparing a wide range of symmetric and non-symmetric triazines containing diverse functional groups. researchgate.net

Derivatization to Enhance Specific Chemical Properties (e.g., Solubility, Reactivity)

Derivatization of the triazine core is a key strategy for modifying its physicochemical properties to suit specific applications. The introduction of different functional groups can significantly alter properties like solubility and reactivity.

For instance, the incorporation of polar functional groups, such as amines or hydroxyalkyl moieties, can increase the aqueous solubility of the triazine derivative. researchgate.net Conversely, appending large, nonpolar aromatic groups can enhance solubility in organic solvents.

The reactivity of the triazine derivative can also be modulated. The compound 2-chloro-4,6-dimethoxy-1,3,5-triazine is a widely used derivatizing agent in its own right. It serves as an efficient coupling reagent for the synthesis of esters from carboxylic acids and alcohols, demonstrating how a triazine derivative's inherent reactivity can be harnessed for other chemical transformations. nih.govmdpi.com

Spectroscopic and Advanced Analytical Techniques for Reaction Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Assignments (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy provides information on the number and environment of hydrogen atoms. For 2-Ethyl-4,6-dimethoxy-1,3,5-triazine, the spectrum is expected to show distinct signals corresponding to the ethyl and methoxy (B1213986) groups. Based on related dimethoxy-triazine structures, the two equivalent methoxy groups would likely appear as a sharp singlet, integrating to six protons, at approximately 4.07 ppm. amazonaws.com The ethyl group would present as a quartet (integrating to two protons) for the methylene (B1212753) (-CH2-) group and a triplet (integrating to three protons) for the methyl (-CH3) group, resulting from spin-spin coupling with each other.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would show characteristic peaks for the ethyl carbons, the methoxy carbons, and the carbons of the triazine ring. The methoxy carbons are expected to produce a signal around 55 ppm. amazonaws.com The triazine ring carbons, being in an electron-deficient aromatic system, would resonate further downfield, typically in the range of 170-173 ppm. amazonaws.com The two carbons of the ethyl group would appear in the upfield region of the spectrum.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to make unambiguous assignments. A COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueGroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
¹H-NMR-OCH₃~4.0Singlet6H
-CH₂-CH₃~2.8Quartet2H
-CH₂-CH₃~1.3Triplet3H
¹³C-NMRTriazine Ring C~170-173--
-OCH₃~55--
-CH₂-CH₃~30--
-CH₂-CH₃~12--

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. The vibrations of the triazine ring are expected to produce strong bands in the fingerprint region, particularly around 1562 cm⁻¹ (aromatic stretching) and 818 cm⁻¹ (C-N stretching). researchgate.net The C-O stretching vibrations of the methoxy groups would likely appear as strong bands around 1300 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the alkyl groups (ethyl and methoxy) would be observed in the 2850-3000 cm⁻¹ region. Monitoring the appearance or disappearance of these bands can be used to follow the progression of a synthesis reaction.

Table 2: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2850-3000C-H StretchEthyl, Methoxy
~1560C=N Stretch / Ring VibrationTriazine Ring
~1460Ring VibrationTriazine Ring
~1300C-O StretchMethoxy
~820C-N StretchTriazine Ring

Mass Spectrometry (MS) for Molecular Weight Confirmation, Purity Assessment, and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

For this compound (C₇H₁₁N₃O₂), the calculated molecular weight is approximately 169.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 169. High-resolution mass spectrometry (HRMS) could confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern provides structural clues. Common fragmentation pathways for substituted triazines involve the loss of substituents from the ring. Plausible fragment ions for this compound would include:

[M - 15]⁺ : Loss of a methyl radical (˙CH₃) from a methoxy group.

[M - 29]⁺ : Loss of an ethyl radical (˙C₂H₅).

[M - 31]⁺ : Loss of a methoxy radical (˙OCH₃). These fragmentation patterns help to confirm the presence and connectivity of the ethyl and methoxy substituents on the triazine core. arkat-usa.org

Chromatographic Methods (HPLC, LC-MS, GC-MS) for Separation, Quantification, and Reaction Progression Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reversed-phase method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be suitable for its analysis. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and degradation products, even at trace levels, by providing molecular weight information for each separated component. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for monitoring reaction progress if the compound and its precursors are sufficiently volatile and thermally stable. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, providing both retention time and mass spectral data for identification. lcms.cz

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational details.

Table 3: Representative Crystal Data for a Related Compound (2,4,6-trimethoxy-1,3,5-triazine) researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.474
b (Å)6.719
c (Å)14.409

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to verify the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound (C₇H₁₁N₃O₂), the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity. amazonaws.com

Table 4: Theoretical Elemental Composition of C₇H₁₁N₃O₂
ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011784.07749.69
Hydrogen (H)1.0081111.0886.56
Nitrogen (N)14.007342.02124.84
Oxygen (O)15.999231.99818.92
Total --169.184 100.00

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For triazine derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to predict the most stable molecular structures through geometry optimization. researchgate.net These calculations provide detailed information on structural parameters such as bond lengths and angles.

Theoretical calculations have been performed on the closely related molecule 2,4-dimethoxy-1,3,5-triazine (B185806) (DMT) to predict its structural parameters and vibrational wavenumbers. researchgate.net The optimized geometry from these calculations helps in understanding the spatial arrangement of atoms within the molecule. materialsciencejournal.org

Vibrational frequencies calculated using DFT can be correlated with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. researchgate.netnih.gov This correlation allows for the complete assignment of vibrational modes, providing a deeper understanding of the molecule's dynamic properties. The simulated spectra based on these calculations often show excellent agreement with observed experimental spectra. nih.gov

Table 1: Selected Theoretical Structural Parameters for a Triazine Core (Illustrative)

This table is illustrative, based on typical values for substituted triazines as determined by DFT calculations.

Parameter Bond Predicted Value (Å or °)
Bond Length C-N (ring) ~1.33 Å
C-O ~1.35 Å
O-CH₃ ~1.43 Å
C-C₂H₅ ~1.52 Å
Bond Angle N-C-N (ring) ~126°
C-N-C (ring) ~114°
C-O-C ~117°

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and inter- and intramolecular interactions within a molecule. researchgate.net It provides insights into hyperconjugative interactions and the delocalization of electron density, which contribute to molecular stability. nih.gov

For triazine derivatives, NBO analysis reveals the nature of bonding and the stabilization energy associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. wisc.edu In studies of 2,4-dimethoxy-1,3,5-triazine, NBO analysis has been used to understand the molecule's bio-activity by identifying these key electronic interactions. researchgate.net The stability of the molecule arising from hyperconjugative interactions and charge delocalization can be quantified using this method. nih.gov Strong intramolecular hyperconjugative interactions often result in the stabilization of the triazine ring system. researchgate.net

Frontier Molecular Orbital (FMO) Analysis to Predict Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. nih.gov For derivatives like 2,4-dimethoxy-1,3,5-triazine, FMO analysis has been simulated to confirm the molecule's bioactive nature by examining these orbitals. researchgate.net The distribution of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively, thereby helping to predict reaction pathways. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Triazine

This table illustrates typical energy values obtained from FMO analysis of triazine derivatives.

Molecular Orbital Energy (eV) Implication
HOMO -6.5 eV Region of electron donation (nucleophilic)
LUMO -1.2 eV Region of electron acceptance (electrophilic)

Molecular Dynamics Simulations and Conformational Analysis for Triazine Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg These simulations provide detailed information about the dynamic behavior, stability, and conformational flexibility of molecules like triazine derivatives, particularly in complex environments such as in solution or when interacting with biological macromolecules. nih.govnih.gov

MD simulations have been used to explore the binding modes and stability of triazine inhibitors within the active sites of proteins. ekb.egnih.gov By analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of a protein-ligand complex. ekb.eg

Conformational analysis, which can be a component of MD studies or performed separately, is used to identify the most stable three-dimensional arrangements (conformations) of a molecule. researchgate.net For instance, the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine has been described, revealing that the morpholine (B109124) moiety can adopt a chair conformation while the dimethoxytriazine part adopts a butterfly conformation. nih.gov

Prediction of Reaction Rates and Selectivity Based on Computational Models

Computational models are instrumental in predicting the kinetics and thermodynamics of chemical reactions involving triazine compounds. By calculating the energy profiles of potential reaction pathways, including the energies of reactants, transition states, and products, researchers can predict reaction rates and selectivity.

For example, computational chemistry methods have been used to systematically investigate the reaction of s-triazine with the nitrate (B79036) radical (NO₃). nih.gov By analyzing the barrier heights and reaction exothermicities for different pathways, the study predicted that the formation of oxy-s-triazine through a hydrogen atom abstraction and rebound mechanism is the most likely channel. nih.gov Such theoretical predictions provide valuable insights that can guide experimental synthesis and mechanistic studies. jomardpublishing.com These models allow for the screening of potential reactions and catalysts, optimizing conditions for desired outcomes and providing a theoretical basis for understanding reaction mechanisms. nih.gov

Q & A

Q. Comparative Analysis :

  • Thermal stability : Chloro-substituted triazines (CDMT) decompose exothermically (~159°C), while ethyl groups may increase thermal stability due to reduced electronegativity .
  • Hydrolytic sensitivity : Methoxy and ethyl groups could enhance hydrolytic resistance compared to chloro derivatives, affecting shelf life and reaction quenching protocols .
  • Reactivity : Chloro-triazines exhibit higher electrophilicity, enabling faster activation of carboxylic acids. Ethyl derivatives may require longer reaction times or elevated temperatures .

What strategies mitigate contradictions in reported yields for triazine-mediated β-lactam synthesis?

Q. Data Reconciliation :

  • Side reactions : Competing hydrolysis or dimerization (e.g., bis-triazine ether formation ) can reduce yields. Use anhydrous solvents and low temperatures (-20°C) to suppress byproducts .
  • Substrate compatibility : Sterically hindered carboxylic acids or amines may require optimized stoichiometry (e.g., 1.2:1 acid:amine ratio) .
  • Workup protocols : Aqueous extraction efficiently removes water-soluble byproducts (e.g., urea derivatives), improving purity .

How can computational modeling guide the design of triazine-based coupling agents for novel applications?

Q. Methodological Integration :

  • DFT calculations : Predict electronic effects of substituents (e.g., ethyl vs. chloro) on transition states in amidation or esterification .
  • Solvent modeling : COSMO-RS simulations can optimize solvent choices for reaction efficiency and intermediate stability .
  • Docking studies : For bioconjugation applications (e.g., MoAL labeling ), model triazine interactions with target proteins to design selective probes.

What safety considerations are critical when handling ethyl-substituted triazines in high-energy reactions?

Q. Risk Mitigation :

  • Thermal hazards : Ethyl derivatives may decompose exothermically. Conduct DSC screening to identify initiation temperatures and establish safe operating limits (<55°C) .
  • Toxicity profiling : Chloro-triazines show ocular and aquatic toxicity; ethyl variants may exhibit distinct profiles requiring updated SDS documentation .
  • Explosivity screening : Perform impact/friction tests, as triazine azido derivatives (e.g., ADT) can decompose violently .

How can triazine derivatives be applied in metallo-organic framework (MOF) synthesis?

Q. Advanced Applications :

  • Ligand design : Triazines act as N,P-donor ligands (e.g., TPTZ ) for coordinating transition metals (Fe³⁺, Cu²⁺). Ethyl groups may tune ligand flexibility and MOF porosity.
  • Catalytic sites : Triazine-metal complexes enhance catalytic activity in oxidation or C–C coupling reactions .

What analytical techniques validate the purity and structure of ethyl-substituted triazines?

Q. Quality Control :

  • HPLC-MS : Quantify residual precursors (e.g., cyanuric chloride) and byproducts .
  • NMR spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., methoxy vs. ethyl integration) .
  • XRD : Resolve crystalline structure and polymorphism, critical for reproducibility in catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.